Anhydrorhodovibrin
Overview
Description
Anhydrorhodovibrin is a carotenoid compound found in various species of phototrophic bacteria. Carotenoids are pigments that play crucial roles in photosynthesis, photoprotection, and the assembly of functional pigment-protein complexes. This compound is particularly notable for its presence in light-harvesting complexes of certain bacteria, contributing to their ability to capture and utilize light energy efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrorhodovibrin can be synthesized using a Horner–Wadsworth–Emmons reaction, which involves the use of a reagent bearing the Weinreb amide. This method is highly efficient and allows for the production of this compound and its analogues .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of phototrophic bacteria that naturally produce this compound. The bacteria are grown under controlled conditions, and the carotenoids are extracted and purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Anhydrorhodovibrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Anhydrorhodovibrin has several scientific research applications, including:
Chemistry: Used as a model compound to study carotenoid biosynthesis and the mechanisms of light-harvesting in phototrophic bacteria.
Biology: Investigated for its role in photoprotection and energy transfer within photosynthetic organisms.
Industry: Utilized in the production of natural pigments and as a component in light-harvesting systems for solar energy applications .
Mechanism of Action
Anhydrorhodovibrin exerts its effects primarily through its role in light-harvesting complexes. It absorbs light energy and transfers it to bacteriochlorophyll molecules, facilitating efficient photosynthesis. The molecular targets include the light-harvesting complex 1 (LH1) and bacteriochlorophyll a. The pathways involved in this process include energy transfer and photoprotection mechanisms .
Comparison with Similar Compounds
- Spirilloxanthin
- Rhodopin
- Rhodovibrin
- Lycopene
Comparison: Anhydrorhodovibrin is unique due to its specific structure and the number of conjugated double bonds, which influence its light-absorbing properties. Compared to spirilloxanthin, which has a longer conjugated chain, this compound has slightly different absorption characteristics. Rhodopin and rhodovibrin, on the other hand, have fewer conjugated double bonds, resulting in different photophysical properties .
Properties
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-22,24-32H,14,23,33H2,1-11H3/b13-12+,24-15+,25-16+,29-17+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSWQXGIQUZCF-AGVJHCIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240051 | |
Record name | 7′,8′-Didehydrospheroidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-16-5 | |
Record name | 3,4-Didehydro-1,2-dihydro-1-methoxy-ψ,ψ-carotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5085-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7′,8′-Didehydrospheroidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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